Rebeprazole sulfone N-oxide

Description

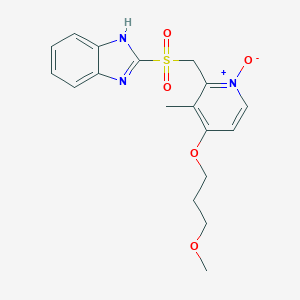

Rebeprazole sulfone N-oxide (CAS 924663-37-6) is a chemically modified derivative of the proton pump inhibitor (PPI) rabeprazole. Its structure includes a sulfonyl group (-SO₂-) and an N-oxide moiety (-N⁺-O⁻) on the pyridine ring, resulting from sequential oxidation of the parent drug. This compound is primarily identified as a degradation product under oxidative or photolytic stress conditions and as a minor metabolite in pharmacokinetic studies . Its molecular formula is C₁₈H₂₁N₃O₅S, distinguishing it from rabeprazole (C₁₈H₂₁N₃O₃S) by the addition of two oxygen atoms .

Properties

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-13-16(21(22)9-8-17(13)26-11-5-10-25-2)12-27(23,24)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBHTBNDQGWAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582522 | |

| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924663-37-6 | |

| Record name | Rabeprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABEPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YB1T296OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Meta-Chloroperbenzoic Acid (MCPBA) as an Oxidizing Agent

MCPBA is widely utilized in the oxidation of rabeprazole sulfide derivatives. In a patented process, rabeprazole sulfide N-oxide is oxidized in acidic media (pH 3.5–5) using MCPBA, yielding rabeprazole sulfone N-oxide as a secondary product. The reaction proceeds via electrophilic attack on the sulfur atom, with the N-oxide group stabilizing the transition state. However, excessive MCPBA concentrations or prolonged reaction times lead to over-oxidation, increasing sulfone N-oxide yields at the expense of the desired sulfoxide.

Example Conditions from Patent EP2022789A1

| Oxidizing Agent | pH Range | Yield (%) | Sulfone N-Oxide Impurity (%) |

|---|---|---|---|

| MCPBA | 3.5–5 | 76.2 | 3.12 |

| Sodium Hypochlorite | 3.5–5 | 93.7 | 0.09 |

Sodium Hypochlorite in Acidic Media

Sodium hypochlorite (NaClO) offers a cost-effective alternative to MCPBA. Under acidic conditions (pH 3.5–5), NaClO selectively oxidizes the sulfide to sulfoxide, but trace sulfone N-oxide formation persists due to residual oxidative activity. A study demonstrated that adjusting the pH to 5–6 during work-up minimizes sulfone N-oxide contamination to 0.09%.

Factors Influencing Sulfone N-Oxide Formation

pH Dependence

The oxidation’s pH profoundly affects sulfone N-oxide yields. Acidic media (pH < 7) favor sulfoxide formation, while neutral or basic conditions promote over-oxidation. For instance, at pH 8–9, sulfone N-oxide impurities increase to 8.71% with MCPBA. This is attributed to the enhanced nucleophilicity of the sulfoxide sulfur under basic conditions, making it susceptible to further oxidation.

Oxidizing Agent Selection

Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) with vanadium catalysts, accelerate sulfone N-oxide generation. In contrast, milder agents like NaClO limit over-oxidation. Patent data indicate that NaClO reduces sulfone impurities by 90% compared to MCPBA under identical conditions.

Reaction Time and Temperature

Prolonged reaction times at elevated temperatures (25–40°C) exacerbate sulfone N-oxide formation. Optimal durations for MCPBA-mediated oxidizations are 30–60 minutes, beyond which impurity levels rise exponentially.

Purification Strategies for Sulfone N-Oxide

pH-Controlled Extraction

This compound’s stability across a broad pH range enables selective extraction. Acidic work-up (pH 5–6) preferentially partitions the sulfone N-oxide into organic phases (e.g., dichloromethane), while the desired sulfoxide remains in aqueous media. Subsequent washes with diluted NaOH (pH 13) further reduce sulfone content to <0.1%.

Crystallization Techniques

Crystallization from methanol/ethyl acetate mixtures (1:4 v/v) achieves 98.78% purity for rabeprazole sulfone N-oxide. The process exploits differential solubility between sulfone and sulfoxide derivatives, with the former precipitating at lower temperatures.

Industrial Case Study: Continuous Flow Microreactor Synthesis

A novel continuous flow microreactor system has been implemented to minimize sulfone N-oxide formation. Key advantages include:

Chemical Reactions Analysis

Rebeprazole sulfone N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, Rabeprazole sodium.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Proton Pump Inhibition:

Rebeprazole, including its sulfone N-oxide form, functions as a proton pump inhibitor (PPI), effectively reducing gastric acid secretion. This action is crucial in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . The sulfone N-oxide form may exhibit similar or enhanced efficacy compared to the parent compound.

Impurity and Stability Considerations:

Rebeprazole sulfone N-oxide is often regarded as an impurity in rabeprazole formulations. Its presence can influence the stability and efficacy of the drug. Research indicates that while rabeprazole is susceptible to degradation under acidic conditions, the sulfone N-oxide demonstrates improved stability across various pH levels . This characteristic makes it a subject of interest for formulation scientists aiming to enhance drug stability.

Synthesis and Production Processes

Oxidation Processes:

The synthesis of this compound typically involves oxidative processes where rabeprazole sulfide is oxidized. Recent advancements have introduced continuous flow microreactor technology, which significantly enhances production efficiency by allowing rapid oxidation and purification steps to be completed in a controlled environment. In laboratory settings, this method has achieved a purity level of 98.78% within 56 seconds, compared to traditional batch processes that take much longer .

Case Study: Continuous Flow Microreactor

A study detailed the use of sodium hypochlorite as an oxidant in a microreactor setup for synthesizing rabeprazole sodium from rabeprazole thioether. The continuous process not only improved yield but also minimized the formation of unwanted impurities, including this compound, thereby optimizing overall production quality .

Metabolic Studies

Metabolite Characterization:

Research into the metabolic pathways of rabeprazole has revealed that this compound can be formed during the metabolism of rabeprazole in vivo. Understanding these metabolites is critical for assessing the pharmacokinetics and potential side effects associated with rabeprazole therapy . Studies have employed advanced analytical techniques such as LC-MS to identify and quantify these metabolites, providing valuable insights into their biological relevance.

Regulatory and Safety Considerations

Toxicological Assessment:

As with any pharmaceutical compound, understanding the safety profile of this compound is essential. Regulatory bodies require comprehensive toxicological studies to evaluate the potential risks associated with its presence as an impurity in drug formulations. Current literature suggests that while it is generally considered safe at therapeutic levels, ongoing research is necessary to fully elucidate its long-term effects .

Mechanism of Action

The mechanism of action of Rebeprazole sulfone N-oxide is related to its parent compound, Rabeprazole sodium. Rabeprazole sodium inhibits the H+/K+ ATPase enzyme in the parietal cells of the stomach, reducing gastric acid secretion . The sulfone N-oxide derivative may exhibit similar inhibitory effects, although its exact molecular targets and pathways are less well-studied .

Comparison with Similar Compounds

Omeprazole Sulfone N-Oxide

- Structural Features : Omeprazole sulfone N-oxide (OMP sulfone N-oxide) shares the sulfone and N-oxide functional groups but differs in substituents on the benzimidazole and pyridine rings.

- Metabolic Pathway: Formed via CYP3A4-mediated oxidation of omeprazole sulfone, it circulates at low plasma concentrations (<31 nM), making it a minor metabolite .

- Analytical Data : Retention time in LC/MS/MS is 3.12 minutes (m/z transition: 378→166) .

Pantoprazole Sulfone N-Oxide

- Formation : Generated during oxidative and photolytic degradation of pantoprazole, often co-occurring with sulfone and N-oxide derivatives .

- Degradation Behavior : Under photolysis, pantoprazole forms 18 impurities , including sulfone N-oxide (retention time: 3.1 minutes ) .

- Stability : More resistant to further degradation compared to sulfone or N-oxide alone, complicating its removal during drug purification .

Lansoprazole Sulfone

- Key Difference : Lacks the N-oxide group but retains the sulfone moiety.

- Regulatory Relevance: Classified as a critical impurity in USP monographs, requiring strict control during manufacturing .

Rabeprazole Sulfide N-Oxide

- Structural Contrast : Contains a sulfide (-S-) instead of a sulfone group. Its CAS number (924663-40-1) and molecular formula (C₁₈H₂₁N₃O₃S) differ significantly from Rebeprazole sulfone N-oxide .

Comparative Analysis Table

| Compound | CAS Number | Molecular Formula | Source (Degradation/Metabolism) | Key Functional Groups | Retention Time (LC/MS/MS) | Plasma Concentration (Cmax) |

|---|---|---|---|---|---|---|

| This compound | 924663-37-6 | C₁₈H₂₁N₃O₅S | Oxidation, Photolysis | Sulfone, N-oxide | Not reported | |

| Omeprazole sulfone N-oxide | 59864-04-9 | C₁₇H₁₉N₃O₅S | CYP3A4 metabolism | Sulfone, N-oxide | 3.12 minutes | <31 nM |

| Pantoprazole sulfone N-oxide | 953787-55-8 | C₁₆H₁₄F₂N₃O₅S | Oxidative stress | Sulfone, N-oxide | 3.1 minutes | Not quantified |

| Lansoprazole sulfone | 103577-40-8 | C₁₆H₁₄F₃N₃O₂S | Degradation | Sulfone | 2.67 minutes | Not applicable |

*LLOQ: Lower Limit of Quantification.

Key Research Findings

Degradation Pathways :

- This compound is formed under conditions mimicking pharmaceutical stress (e.g., light, oxidizers), similar to pantoprazole and omeprazole derivatives .

- Its stability complicates purification, as seen in pantoprazole manufacturing, where sulfone N-oxide resists standard workup processes .

Metabolic Significance :

- While omeprazole sulfone N-oxide is a CYP3A4 metabolite, this compound’s metabolic contribution remains less studied. However, PPIs generally share overlapping CYP-mediated pathways .

Analytical Challenges :

- Co-elution with other impurities (e.g., pantoprazole sulfone and N-oxide share m/z 400.077) necessitates advanced LC/MS/MS methods for differentiation .

Regulatory and Pharmaceutical Implications

- Impurity Control : this compound is monitored as a pharmaceutical impurity in rabeprazole formulations, analogous to USP standards for omeprazole and pantoprazole .

- Toxicological Profile: No significant toxicity reported for sulfone N-oxide derivatives, but their accumulation in drug products mandates strict quality control .

Biological Activity

Rebeprazole sulfone N-oxide is a significant metabolite of the proton pump inhibitor rebeprazole, utilized primarily in treating gastroesophageal reflux disease (GERD) and other acid-related disorders. Understanding its biological activity is crucial for evaluating its pharmacological effects, potential toxicity, and interactions with other drugs.

Overview of Rebeprazole and Its Metabolites

Rebeprazole is a member of the benzimidazole class of drugs, functioning by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion. Its metabolism involves several pathways, leading to various metabolites, including rebeprazole sulfone and this compound. These metabolites are formed through oxidative processes, primarily mediated by cytochrome P450 enzymes.

Biochemical Pathways

- Formation of this compound :

- Metabolic Enzymes :

Pharmacological Effects

This compound exhibits several notable biological activities:

- Inhibition of Gastric Acid Secretion : Similar to its parent compound, it may retain some inhibitory effects on gastric acid secretion, although the potency compared to rebeprazole requires further investigation.

- Potential Drug Interactions : As a metabolite, it may influence the pharmacokinetics of concurrently administered drugs by competing for metabolic pathways or altering enzyme activity .

Toxicological Profile

The toxicological assessment of this compound is limited but essential for understanding its safety profile:

- Cytotoxicity Studies : Preliminary studies indicate that while rebeprazole is generally well-tolerated, its metabolites could exhibit varying degrees of cytotoxicity depending on concentration and exposure duration.

- Genotoxicity Assessments : Further research is needed to evaluate any potential genotoxic effects associated with prolonged exposure to this metabolite.

Case Studies and Clinical Observations

Several studies have investigated the biological activity of this compound:

-

Case Study Analysis :

- A study explored the metabolic pathways of rebeprazole in patients with varying CYP2C19 genotypes, highlighting differences in metabolite concentrations and their clinical implications .

- Another case study examined adverse reactions in patients receiving rebeprazole therapy, noting a correlation between elevated levels of its metabolites and gastrointestinal side effects .

- In Vitro Studies :

Data Summary

| Metabolite | Formation Pathway | Biological Activity | Toxicity Potential |

|---|---|---|---|

| Rebeprazole | Direct administration | Strong inhibition of gastric acid secretion | Low |

| Rebeprazole Sulfide | Oxidation of rebeprazole | Moderate inhibition; less potent than parent | Moderate |

| Rebeprazole Sulfone | Further oxidation of sulfide | Potentially similar activity | Moderate |

| This compound | Oxidation of sulfone | Possible inhibition of CYP2C19 | Requires further study |

Q & A

Q. What analytical methods are recommended for quantifying Rebeprazole sulfone N-oxide in plasma samples?

this compound can be quantified using LC/MS/MS with gradient elution . Key parameters include a flow rate of 0.4 mL/min, initial 10% mobile phase B (increased to 90% B by 3.5 minutes), and mass transitions at m/z 378→166 with a retention time of 3.12 minutes . Validation requires ensuring sensitivity below the lower limit of quantification (LLOQ; 31 nM for this compound) and accounting for potential interference from conjugates (e.g., glucuronides) via enzymatic deconjugation .

Q. How should researchers design experiments to profile this compound as a metabolite?

Plasma samples from subjects dosed with Rebeprazole or related compounds should be collected at multiple time points. Use validated LC/MS/MS methods to identify and quantify metabolites, including this compound, alongside parent drug and other metabolites (e.g., OH-OMP, DM-OMP). Include β-glucuronidase/sulfatase treatment to assess conjugated fractions and confirm metabolite stability .

Q. What chromatographic conditions are optimal for separating this compound from structurally similar impurities?

A reversed-phase column with gradient elution (e.g., 10–90% mobile phase B over 3.5 minutes) is effective. Relative retention times (RRT) should be calibrated against standards: this compound has an RRT of ~0.8 compared to Rebeprazole (RRT 1.0). Monitor for co-eluting impurities like Rebeprazole N-oxide (RRT 0.45) and sulfone derivatives .

Advanced Research Questions

Q. How can researchers assess the mutagenic potential of this compound using structure-activity relationships (SAR)?

Apply SAR fingerprint analysis to evaluate aromatic N-oxide substructures. Public and proprietary databases can identify mutagenicity alerts, such as benzo[c][1,2,5]oxadiazole 1-oxide subclasses. For this compound, prioritize in vitro Ames tests or computational models to validate predictions, as general aromatic N-oxide alerts may not suffice .

Q. What experimental strategies mitigate sulfone and N-oxide byproduct formation during Rebeprazole synthesis?

Use biocatalytic oxidation with enzymes like BVMO145 or FMO401, which selectively oxidize sulfides to sulfoxides without generating sulfone or N-oxide byproducts. Monitor reaction conditions (e.g., pH, temperature) to optimize chemoselectivity and enantiopurity (>99% ee) .

Q. How should in vitro inhibitory effects of this compound on CYP enzymes be evaluated?

Conduct competitive inhibition assays using human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Calculate unbound AUCm/AUCpr ratios; a ratio ≥0.25 indicates significant inhibitory potential. This compound’s IC50 for CYP2C19/CYP3A4 should be compared to parent drug values (e.g., OMP IC50 = 660 nM) .

Q. How do researchers address discrepancies in metabolite exposure metrics (total vs. unbound AUC)?

For metabolites like this compound with low plasma concentrations (e.g., <31 nM), prioritize unbound AUC measurements to avoid overestimating systemic exposure. Use equilibrium dialysis or ultrafiltration to determine plasma protein binding (fu,p) and adjust risk assessments accordingly .

Q. What methodologies ensure reproducibility in metabolic studies of this compound?

Adhere to FAIR data principles : document LC/MS/MS parameters (column type, gradient profile), validate assays with internal standards (e.g., d3-OMP), and share raw data in public repositories. Cross-validate findings using orthogonal techniques like NMR or enzymatic deconjugation .

Methodological Notes

- Avoiding Commercial Bias : Analytical standards for this compound should be sourced from accredited suppliers (e.g., Toronto Research Chemicals) and validated against USP monographs .

- Data Contradictions : Minor metabolites like this compound may exhibit variable detection rates (e.g., 36% of samples in one study ). Use statistical power analysis to determine sample sizes and confirm findings across independent cohorts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.